

# An In-depth Technical Guide to the Spectroscopic Data of 4-Methylquinoline

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## Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181

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This guide provides a comprehensive overview of the spectroscopic data for **4-methylquinoline**, a heterocyclic aromatic organic compound with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-methylquinoline**.

### 1.1. $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-methylquinoline** provides information on the chemical environment of the hydrogen atoms in the molecule.

Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	8.775	d	4.4
H-8	8.110	d	8.4
H-5	7.985	d	8.4
H-7	7.705	ddd	8.4, 6.9, 1.4
H-6	7.559	ddd	8.3, 6.9, 1.3
H-3	7.215	d	4.4
CH <sub>3</sub>	2.691	s	-
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[1]			

## 1.2. <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **4-methylquinoline** molecule.

Assignment	Chemical Shift ( $\delta$ ) in ppm
C-2	150.2
C-8a	148.1
C-4	144.3
C-7	129.5
C-5	128.9
C-4a	127.0
C-6	125.4
C-8	123.5
C-3	121.3
CH <sub>3</sub>	18.7
Solvent: CDCl <sub>3</sub> , Frequency: 101 MHz <sup>[2]</sup>	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[3][4]</sup> The IR spectrum of **4-methylquinoline** exhibits characteristic absorption bands corresponding to its aromatic and methyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3050-3000	Aromatic C-H stretch	Medium
2933	Aliphatic C-H stretch (asymmetric)	Medium
2857	Aliphatic C-H stretch (symmetric)	Medium
1603	C=C aromatic ring stretch	Strong
1500-1400	C=C aromatic ring stretch	Medium
1447	CH <sub>3</sub> asymmetric bend	Medium
757	C-H out-of-plane bend	Very Strong
Sample Phase: Neat (liquid)[2] [5]		

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[6][7] The mass spectrum of **4-methylquinoline** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
143	100.0	[M] <sup>+</sup> (Molecular Ion)
142	15.9	[M-H] <sup>+</sup>
115	19.5	[M-H-HCN] <sup>+</sup> or [M-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>
116	7.1	
89	4.4	
Ionization Method: Electron Impact (EI)[1][8][9]		

## Experimental Protocols

The following sections provide an overview of the general methodologies used to obtain the spectroscopic data presented above.

### 1. NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **4-methylquinoline** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.<sup>[10]</sup> Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- **Instrumentation:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker AVANCE series instrument, operating at a specific frequency for each nucleus (e.g., 400 MHz for  $^1\text{H}$  and 101 MHz for  $^{13}\text{C}$ ).<sup>[2][11]</sup>
- **Data Acquisition:** The sample is placed in the spectrometer's magnetic field and subjected to radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier transformed to obtain the NMR spectrum.
- **Data Processing:** The raw data is processed, which includes phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

### 2. IR Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like **4-methylquinoline**, a "neat" spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).<sup>[12]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.<sup>[4]</sup>
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[13]</sup>
- **Data Acquisition:** The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through at each wavenumber. A background spectrum (without the sample) is also collected and subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.<sup>[5]</sup>

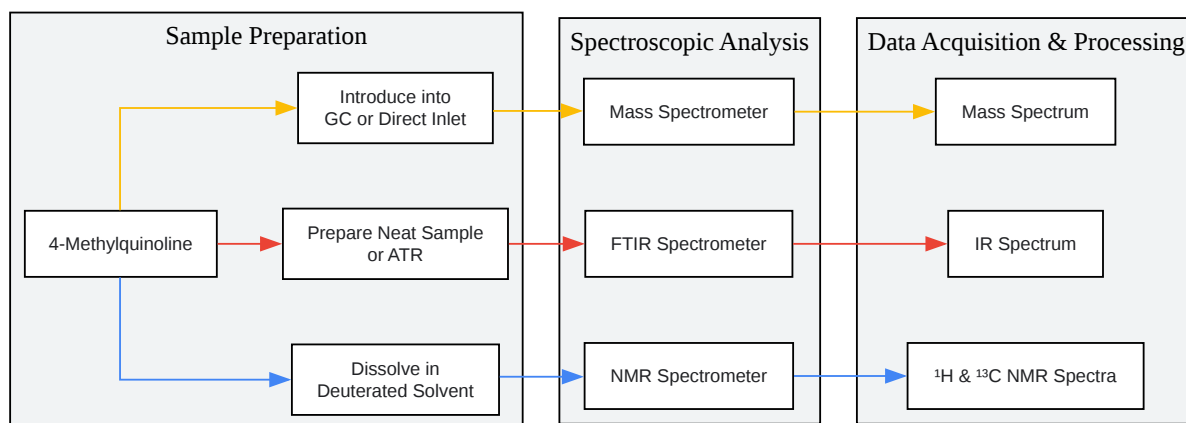
### 3. Mass Spectrometry Protocol

- **Sample Introduction:** For a volatile compound like **4-methylquinoline**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection into the ion source.[\[14\]](#)
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization, EI), which knocks off an electron to form a positively charged molecular ion and fragment ions.[\[15\]](#)
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[15\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .[\[15\]](#)

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-methylquinoline**.

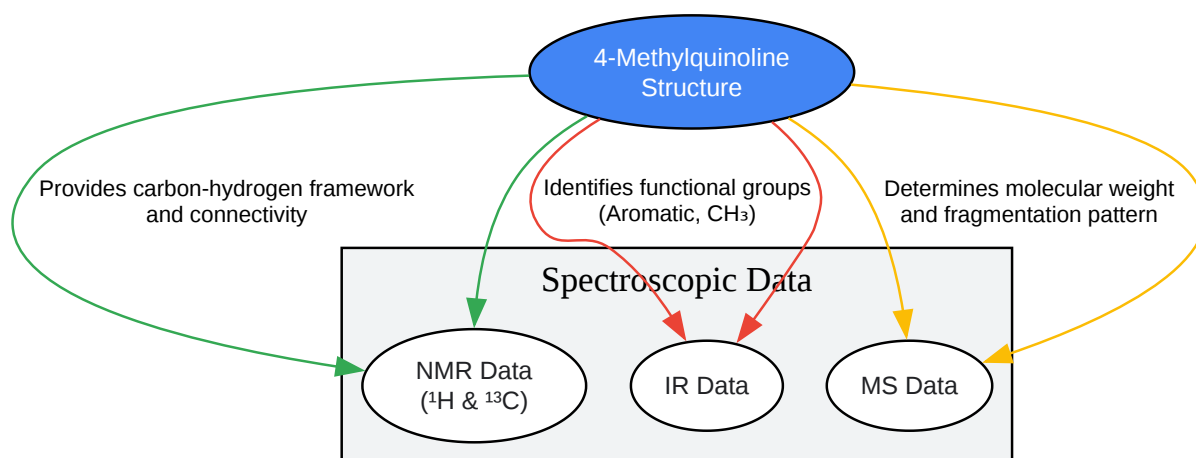


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Caption: General workflow for the spectroscopic analysis of **4-methylquinoline**.

### Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of **4-methylquinoline**.



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Caption: Relationship between spectroscopic data and molecular structure.

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